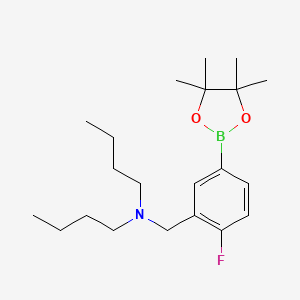
3-(N-Dibutylamino)methyl-4-fluorophenylboronic acid pinacol ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(N-Dibutylamino)methyl-4-fluorophenylboronic acid pinacol ester is a chemical compound with the CAS Number: 2377608-08-5. It has a molecular weight of 363.32 and its IUPAC name is N-butyl-N-(2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)butan-1-amine .
Molecular Structure Analysis
The Inchi Code for this compound is 1S/C21H35BFNO2/c1-7-9-13-24(14-10-8-2)16-17-15-18(11-12-19(17)23)22-25-20(3,4)21(5,6)26-22/h11-12,15H,7-10,13-14,16H2,1-6H3 . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 363.32 .Applications De Recherche Scientifique
Synthesis and Chemical Reactions
- 3-(N-Dibutylamino)methyl-4-fluorophenylboronic acid pinacol ester is utilized in chemical synthesis, particularly in the creation of boronic esters. For example, the preparation of pinacol iodomethaneboronate, a compound structurally similar to the given compound, involves reactions with tertiary amines forming crystalline quaternary ammonium salts (Matteson & Majumdar, 1979). Additionally, similar compounds have been used in the synthesis of alkene-1,1-diboronic esters, which are useful synthetic intermediates (Matteson & Tripathy, 1974).
Catalysis
- Compounds like 3-(N-Dibutylamino)methyl-4-fluorophenylboronic acid pinacol ester play a role in catalysis. For instance, the Cu-catalyzed stereoselective borylation of gem-difluoroalkenes using bis(pinacolato)diboron as the boron source has been developed (Zhang, Dai, Liu, & Cao, 2017). This highlights the potential of such compounds in facilitating specific chemical transformations.
Functional Material Synthesis
- Arylboronic esters, a group to which this compound belongs, have been found to exhibit unique properties such as long-lived room-temperature phosphorescence in the solid state. This discovery opens up new possibilities for their application in functional materials (Shoji et al., 2017).
Polymer Chemistry
- In polymer chemistry, these compounds are used as building blocks. For instance, the Suzuki-Miyaura coupling polymerization utilizes dibromoarene and arylenediboronic acid (ester) to form high-molecular-weight π-conjugated polymers (Nojima, Kosaka, Kato, Ohta, & Yokozawa, 2016). This exemplifies their utility in creating novel polymeric materials.
Mécanisme D'action
Target of Action
The primary target of 3-(N-Dibutylamino)methyl-4-fluorophenylboronic acid pinacol ester is the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The 3-(N-Dibutylamino)methyl-4-fluorophenylboronic acid pinacol ester interacts with its target through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition process where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The 3-(N-Dibutylamino)methyl-4-fluorophenylboronic acid pinacol ester is involved in the Suzuki–Miyaura (SM) cross-coupling pathway . This pathway is significant for its exceptionally mild and functional group tolerant reaction conditions, and its use of a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Pharmacokinetics
It is known that the compound is stored under refrigerated conditions , suggesting that temperature could impact its stability and hence its bioavailability.
Result of Action
The molecular and cellular effects of 3-(N-Dibutylamino)methyl-4-fluorophenylboronic acid pinacol ester’s action primarily involve the formation of carbon–carbon bonds . This is a crucial process in organic chemistry, enabling the construction of complex molecules from simpler ones .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-(N-Dibutylamino)methyl-4-fluorophenylboronic acid pinacol ester. For instance, the SM coupling reaction conditions, which are exceptionally mild and functional group tolerant, can impact the compound’s effectiveness . Additionally, storage conditions, such as temperature, can affect the compound’s stability .
Propriétés
IUPAC Name |
N-butyl-N-[[2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]butan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H35BFNO2/c1-7-9-13-24(14-10-8-2)16-17-15-18(11-12-19(17)23)22-25-20(3,4)21(5,6)26-22/h11-12,15H,7-10,13-14,16H2,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQHGORXBLHFUBJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)F)CN(CCCC)CCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H35BFNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-methyl 2-(6-bromo-2-((3-phenoxypropanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2408250.png)

![2-[3-Chloro-4-(difluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2408253.png)
![4-allyl-3-((benzo[d]thiazol-2-ylthio)methyl)-1H-1,2,4-triazole-5(4H)-thione](/img/structure/B2408254.png)
![4-[(6-Chloro-2-oxochromene-3-carbonyl)amino]benzoic acid](/img/structure/B2408255.png)
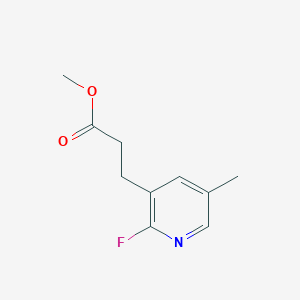
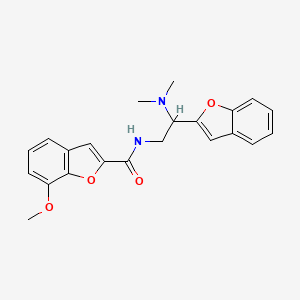
![2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2408263.png)
![1-{4-[(3-Methylbenzyl)oxy]phenyl}methanamine](/img/structure/B2408264.png)

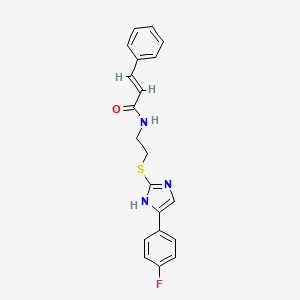
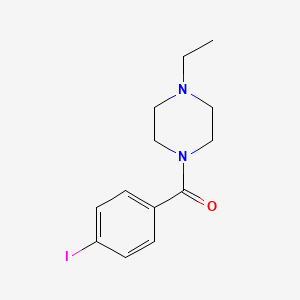
![8-Ethyl-12-{4-[4-(furan-2-carbonyl)piperazin-1-yl]-4-oxobutyl}-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9,11-tetraen-7-one](/img/structure/B2408270.png)
![1-(2-chloro-6-fluorobenzyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2408272.png)